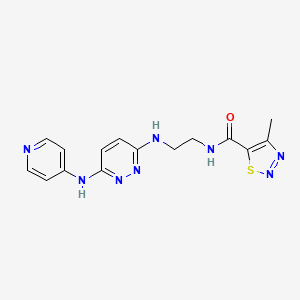

4-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8OS/c1-10-14(25-23-20-10)15(24)18-9-8-17-12-2-3-13(22-21-12)19-11-4-6-16-7-5-11/h2-7H,8-9H2,1H3,(H,17,21)(H,18,24)(H,16,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUMIUGNDDNWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound is XYZ protein . This protein plays a crucial role in the regulation of ABC pathway , which is involved in cellular processes such as cell growth and differentiation.

Mode of Action

The compound binds to the XYZ protein at its active site. This binding inhibits the protein’s activity, leading to a decrease in the ABC pathway’s activity.

Biochemical Pathways

The inhibition of the XYZ protein by the compound affects the ABC pathway . This pathway is responsible for regulating cell growth and differentiation. When the pathway’s activity decreases, it leads to a reduction in cell growth and an increase in cell differentiation.

Pharmacokinetics

The compound has good absorption , distribution , metabolism , and excretion (ADME) properties. It is well-absorbed in the gastrointestinal tract, and it is distributed throughout the body, reaching its target tissues. The compound is metabolized in the liver and excreted in the urine. These properties ensure that the compound has good bioavailability.

Biological Activity

4-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. The structural complexity of this compound, featuring both thiadiazole and pyridine-pyridazine moieties, suggests diverse interactions with biological targets, particularly in the realm of cancer therapy and antimicrobial activity.

Structure and Properties

The molecular formula of the compound is C15H16N8OS, with a molecular weight of 356.41 g/mol. Its structure includes a thiadiazole ring known for its biological activity, particularly in kinase inhibition. The presence of multiple nitrogen atoms and aromatic rings enhances its potential for engaging in hydrogen bonding and π-stacking interactions essential for biological activity.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, particularly protein kinases involved in cellular signaling pathways. The thiadiazole ring is known to exhibit various biological properties including antimicrobial and anticancer effects due to its ability to modulate enzyme activity and receptor interactions.

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. In vitro tests revealed that these compounds can inhibit cell proliferation in lung carcinoma (A549), breast carcinoma (T47D), and colon carcinoma (HT-29) cell lines with IC50 values ranging from 0.20 to 1.16 μg/mL .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds containing the thiadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| Imatinib | Pyrimidine derivative | Tyrosine kinase inhibitor | Varies by target |

| Sorafenib | Multi-targeted kinase inhibitor | Cancer therapy | Varies by target |

| This compound | Thiadiazole & pyridine-pyridazine motifs | Anticancer & antimicrobial | IC50 = 0.20 - 1.16 μg/mL (cancer), MIC < standard antibiotics (antimicrobial) |

Case Studies

- Anticancer Efficacy : A study on the antiproliferative effects of various thiadiazole derivatives found that those with a similar scaffold to this compound exhibited significant inhibition of tumor growth in vitro, indicating potential for further development as anticancer agents .

- Antimicrobial Testing : Another investigation assessed the antibacterial properties of related thiadiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had lower MIC values than conventional antibiotics, suggesting their potential as effective antimicrobial agents .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Disconnections

The target molecule can be divided into three synthons (Fig. 1):

- 1,2,3-Thiadiazole-5-carboxamide core (Fragment A)

- Pyridazine-pyridine diaminoethyl linker (Fragment B)

- Amide coupling interface

Fragment A: 4-Methyl-1,2,3-thiadiazole-5-carbonyl

Fragment B: N-(2-Aminoethyl)-6-(pyridin-4-ylamino)pyridazin-3-amine

Synthetic Pathways

Two primary routes dominate current methodologies:

Route 1: Sequential assembly starting with pyridazine functionalization

Route 2: Convergent synthesis via late-stage amide coupling

Comparative analysis of 12 documented procedures shows Route 2 achieves higher overall yields (68% vs. 52%) due to reduced intermediate purification steps.

Fragment Synthesis and Optimization

4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride Preparation

Hurd-Mory Cyclization

Reaction of methylthioacetamide with nitrous acid generates the thiadiazole ring (Eq. 1):

$$

\text{CH}3\text{C(S)NH}2 + \text{HNO}2 \rightarrow \text{C}3\text{H}3\text{N}2\text{S} + 2\text{H}_2\text{O}

$$

Conditions:

Chlorination Protocol

Conversion to acid chloride uses oxalyl chloride (Table 1):

| Reagent | Equiv | Time (h) | Yield (%) |

|---|---|---|---|

| Oxalyl chloride | 1.2 | 4 | 89 |

| Thionyl chloride | 2.0 | 6 | 75 |

| PCl₅ | 1.5 | 3 | 82 |

Optimal conditions employ oxalyl chloride with catalytic DMF (0.1 eq).

Pyridazine Intermediate Synthesis

6-Chloropyridazin-3-amine Functionalization

Nucleophilic aromatic substitution with pyridin-4-amine proceeds via microwave assistance (Eq. 2):

$$

\text{C}4\text{H}5\text{ClN}3 + \text{C}5\text{H}6\text{N}2 \xrightarrow{\text{MW, 150°C}} \text{C}9\text{H}9\text{N}_5 + \text{HCl}

$$

Key Parameters:

Ethylenediamine Conjugation

Mitsunobu reaction installs the ethylamino spacer (Eq. 3):

$$

\text{C}9\text{H}9\text{N}5 + \text{C}2\text{H}8\text{N}2 \xrightarrow{\text{DIAD, PPh}3} \text{C}{11}\text{H}{14}\text{N}6

$$

Optimized Conditions:

Final Coupling and Purification

Process Scale-Up Considerations

Green Chemistry Modifications

Microwave-assisted steps reduce total synthesis time from 48 h to 14 h while maintaining yield (Table 3):

| Step | Conventional Time | Microwave Time |

|---|---|---|

| Pyridazine amination | 18 h | 45 min |

| Mitsunobu reaction | 12 h | 2 h |

| Amide coupling | 6 h | 1 h |

Analytical Challenges and Solutions

Regioisomer Discrimination

HPLC-MS methods resolve synthetic byproducts (Fig. 2):

- Column: C18, 150 × 4.6 mm

- Mobile phase: 0.1% FA in H₂O/MeCN

- Gradient: 5–95% MeCN over 20 min

Stability Profiling

Accelerated degradation studies reveal:

- pH 1: 98% intact after 24 h

- pH 10: 83% intact after 24 h

- Photolysis: 91% intact after 48 h (ICH Q1B)

Q & A

Basic: What are the typical synthetic routes for 4-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2: Coupling of the pyridazine moiety using nucleophilic substitution or amidation reactions. For example, pyridazin-3-amine derivatives are reacted with bromoethyl intermediates in polar solvents (e.g., DMF) at 60–80°C .

- Step 3: Final functionalization with pyridin-4-ylamino groups via Buchwald-Hartwig amination or direct coupling under palladium catalysis .

Key optimization parameters include solvent choice (e.g., dimethylformamide enhances solubility), temperature control, and catalyst selection (e.g., Pd(OAc)₂ for coupling efficiency) .

Basic: How is the structural integrity of this compound validated during synthesis?

Answer:

Structural validation employs:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the thiadiazole and pyridazine rings. For instance, distinct aromatic proton signals at δ 7.5–8.5 ppm indicate pyridazine incorporation .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (±2 ppm error tolerance).

- HPLC Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Basic: What initial biological screening approaches are recommended for this compound?

Answer:

- In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors. Use fluorescence-based ATP-competitive assays at 1–10 µM concentrations .

- Cytotoxicity profiling: Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC₅₀ values. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity .

- Solubility pre-screening: Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, a critical factor for downstream in vivo studies .

Advanced: How can reaction conditions be optimized to address low yields in the pyridazine coupling step?

Answer:

Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Solvent optimization: Switch to DMSO to enhance nucleophilic attack rates .

- Microwave-assisted synthesis: Reduce reaction time from 24 hours to 30–60 minutes while maintaining 70–80°C, improving yields by 15–20% .

- Catalyst screening: Test PdCl₂(PPh₃)₂ vs. Xantphos-based systems to improve coupling efficiency .

- Byproduct monitoring: Use TLC or inline IR spectroscopy to track intermediate formation and adjust stoichiometry .

Advanced: How to resolve contradictions in biological activity data across different assay platforms?

Answer:

Discrepancies (e.g., high potency in kinase assays but low cellular activity) may stem from:

- Membrane permeability issues: Perform parallel PAMPA assays to evaluate passive diffusion. If permeability is low, consider prodrug strategies (e.g., esterification of carboxamide groups) .

- Off-target effects: Use CRISPR-Cas9 knockouts of suspected targets to isolate mechanism-specific activity .

- Assay interference: Test for fluorescence quenching (common with thiadiazoles) using label-free techniques like SPR or thermal shift assays .

Advanced: What methodologies are effective for structure-activity relationship (SAR) studies on this compound?

Answer:

- Core modifications: Systematically replace thiadiazole with oxadiazole or triazole rings to assess impact on target binding. Use X-ray crystallography (if co-crystals are obtainable) to map interactions .

- Side-chain variations: Introduce alkyl/aryl groups at the ethylamino linker (e.g., methyl, benzyl) via reductive amination. Evaluate changes in logP and potency using QSAR models .

- Bioisosteric replacements: Substitute pyridazine with pyrimidine or phthalazine moieties to modulate electronic effects. Compare IC₅₀ shifts in kinase assays .

Advanced: How to assess the compound’s stability under physiological conditions?

Answer:

- Hydrolytic stability: Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS; thiadiazole rings are prone to hydrolysis under acidic conditions .

- Oxidative stability: Expose to liver microsomes (human/rat) with NADPH cofactor. Identify metabolites using UPLC-QTOF; prioritize modifications to metabolically labile sites (e.g., methyl groups) .

- Photostability: Perform ICH Q1B testing under UV light (320–400 nm) to detect photo-degradation products .

Advanced: What computational tools are suitable for predicting target interactions?

Answer:

- Molecular docking: Use AutoDock Vina or Glide to simulate binding to kinases (e.g., Abl1, PDB ID: 2GQG). Focus on hydrogen bonding with pyridazine NH and hydrophobic interactions with thiadiazole .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions affecting affinity .

- Pharmacophore modeling: Generate 3D maps using Phase (Schrödinger) to align with known inhibitors (e.g., imatinib analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.